molecular formula C13H9NO4 B2708885 (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one CAS No. 478246-17-2

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one

Cat. No.: B2708885
CAS No.: 478246-17-2
M. Wt: 243.218
InChI Key: YETYQPKVPCNIHD-ZZXKWVIFSA-N
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Description

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone product.

Chemical Reactions Analysis

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino chalcones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. Studies have shown its potential in inhibiting the growth of cancer cells and microorganisms.

    Medicine: Due to its biological activities, the compound is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The biological activity of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that further contribute to its biological effects.

Comparison with Similar Compounds

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one is unique among chalcones due to the presence of both a furan ring and a nitro group. Similar compounds include:

    (E)-1-(3-furyl)-3-phenyl-2-propen-1-one: Lacks the nitro group, resulting in different biological activities.

    (E)-1-(3-thienyl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a thiophene ring instead of a furan ring, leading to variations in chemical reactivity and biological properties.

    (E)-1-(2-furyl)-3-(4-nitrophenyl)-2-propen-1-one: The position of the furan ring is different, which can affect the compound’s overall activity and interactions.

These comparisons highlight the unique structural features of this compound and its distinct biological and chemical properties.

Properties

IUPAC Name

(E)-1-(furan-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(11-7-8-18-9-11)6-3-10-1-4-12(5-2-10)14(16)17/h1-9H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETYQPKVPCNIHD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=COC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=COC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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